1-(Ethylthio)-2-methylpropan-2-ol
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Overview
Description
1-(Ethylsulfanyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of an ethylsulfanyl group attached to a 2-methylpropan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfanyl)-2-methylpropan-2-ol typically involves the reaction of 2-methylpropan-2-ol with ethylsulfanyl reagents under controlled conditions. One common method includes the use of ethylthiol and a suitable base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-(ethylsulfanyl)-2-methylpropan-2-ol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide form.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Ethylsulfanyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(ethylsulfanyl)-2-methylpropan-2-ol involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(Methylsulfanyl)-2-methylpropan-2-ol: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-Methyl-2-propanethiol: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
Ethylsulfanyl ethanol: Contains an ethylsulfanyl group but with an ethanol backbone.
Uniqueness: 1-(Ethylsulfanyl)-2-methylpropan-2-ol is unique due to the combination of its ethylsulfanyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H14OS |
---|---|
Molecular Weight |
134.24 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-methylpropan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-4-8-5-6(2,3)7/h7H,4-5H2,1-3H3 |
InChI Key |
PONRUFZSKGVYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C)(C)O |
Origin of Product |
United States |
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